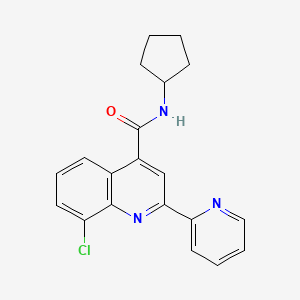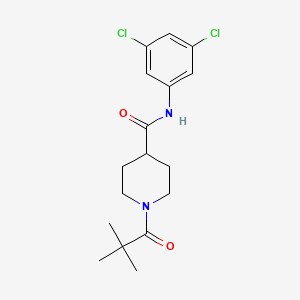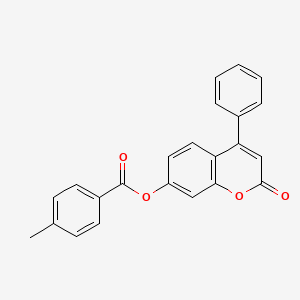![molecular formula C16H25NO2S B4585636 1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine
描述
1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a butyl-substituted phenyl group attached to a sulfonyl group, which is further connected to a methyl-substituted piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-butylbenzenesulfonyl chloride with 2-methylpiperidine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reaction: The sulfonyl chloride intermediate is then coupled with 2-methylpiperidine under controlled conditions to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the butyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. These reactions are typically carried out under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in nucleophilic substitution reactions. These reactions are usually carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring would yield nitro derivatives, while nucleophilic substitution at the sulfonyl group could produce various sulfonamide derivatives.
科学研究应用
1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can also interact with biological targets, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1-[(4-tert-butylphenyl)sulfonyl]-2-methylpiperidine: Similar in structure but with a tert-butyl group instead of a butyl group.
1-[(4-butylphenyl)sulfonyl]-2-ethylpiperidine: Similar but with an ethyl group on the piperidine ring instead of a methyl group.
1-[(4-butylphenyl)sulfonyl]-2-methylpyrrolidine: Similar but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine is unique due to its specific combination of a butyl-substituted phenyl group, a sulfonyl group, and a methyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-(4-butylphenyl)sulfonyl-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-3-4-8-15-9-11-16(12-10-15)20(18,19)17-13-6-5-7-14(17)2/h9-12,14H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZDIFWNMWAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B4585571.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B4585599.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)

![2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B4585620.png)

![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![5-[4-(DIFLUOROMETHOXY)PHENYL]-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4585649.png)
![N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE](/img/structure/B4585655.png)
